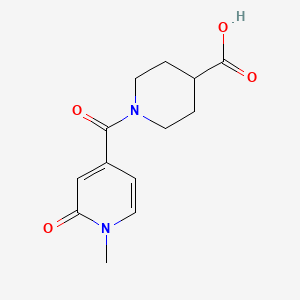

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-14-5-2-10(8-11(14)16)12(17)15-6-3-9(4-7-15)13(18)19/h2,5,8-9H,3-4,6-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYRQXXYXXMLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid generally involves multi-step organic synthesis, primarily focusing on the coupling of a substituted piperidine ring with a 1-methyl-2-oxo-1,2-dihydropyridine moiety via an amide or carbonyl linkage.

Step 1: Preparation of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid intermediate

This intermediate is synthesized through oxidation and carboxylation reactions on methylated dihydropyridine precursors.Step 2: Activation of the carboxyl group

The carboxylic acid group on the dihydropyridine is activated by conversion into an acid chloride or anhydride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.Step 3: Coupling with piperidine-4-carboxylic acid

The activated dihydropyridine intermediate is reacted with piperidine-4-carboxylic acid or its derivatives, typically in the presence of a base like triethylamine, to form the amide bond linking the two moieties.Step 4: Purification and isolation

The crude product is purified via recrystallization or column chromatography to yield the target compound with high purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Purpose/Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF), or DMF | Solubilizes reactants and facilitates coupling reactions |

| Temperature | 0–25 °C (activation), 25–50 °C (coupling) | Controlled to minimize side reactions and optimize yield |

| Base | Triethylamine, pyridine | Neutralizes HCl formed during acid chloride activation |

| Reaction Time | 2–24 hours | Depends on reagent reactivity and scale |

| Atmosphere | Inert gas (nitrogen or argon) | Prevents oxidation or moisture interference |

Optimization of these parameters is critical to maximize yield and purity. For example, lower temperatures during acid chloride formation prevent decomposition, while mild heating during coupling improves reaction completion.

Industrial Scale Considerations

For large-scale production, continuous flow reactors are often employed to ensure consistent reaction conditions, better heat dissipation, and improved safety. Catalysts and solvents are selected to minimize environmental impact and waste generation.

-

- Enhanced control over reaction kinetics

- Improved reproducibility

- Safer handling of reactive intermediates

Catalyst Selection:

While the coupling reaction is generally catalyst-free, additives such as coupling agents (e.g., HATU, EDCI) may be used to improve efficiency.

Analytical Techniques for Characterization

To confirm the successful synthesis and purity of this compound, the following analytical methods are employed:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (1H and 13C) | Chemical shifts corresponding to piperidine and dihydropyridine protons and carbons; amide carbonyl peak around δ 165–175 ppm |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at expected m/z (e.g., [M+H]+) |

| Infrared Spectroscopy (IR) | Functional group identification | Carbonyl stretch near 1700 cm⁻¹; amide N-H stretch |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single major peak with purity >95% |

| Elemental Analysis | Composition verification | Consistency with calculated C, H, N percentages |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Synthesis of dihydropyridine acid | Oxidation/carboxylation of methylated pyridine derivatives | Intermediate for coupling |

| Activation of carboxyl group | Thionyl chloride, oxalyl chloride, inert atmosphere | Formation of acid chloride intermediate |

| Coupling reaction | Piperidine-4-carboxylic acid, base (triethylamine), solvent (DCM) | Formation of amide bond linking two moieties |

| Purification | Recrystallization or silica gel chromatography | High purity product (>95%) |

Research Findings and Notes

The carbonyl linkage formed between the 1-methyl-2-oxo-1,2-dihydropyridine and piperidine rings is key to the compound’s stability and biological activity.

Reaction yields typically range from 60% to 85%, depending on the scale and optimization of reaction parameters.

The use of anhydrous conditions and inert atmosphere is crucial to prevent hydrolysis of reactive intermediates.

Alternative coupling methods using peptide coupling agents (e.g., EDCI, HATU) have been explored to improve reaction efficiency and reduce side products.

Analytical validation ensures batch-to-batch consistency, critical for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of dihydropyridine-carbonyl-piperidine derivatives. Key structural variations among analogs include substituent positions, functional groups, and ring systems, which critically influence their properties. Below is a detailed analysis:

Positional Isomers

- 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid Structural Difference: Carboxylic acid at piperidine-2 instead of position 3. Source: Marketed by American Elements as a life science product .

Substituent Variations

- Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate (Similarity: 0.91): Esterification of the carboxylic acid reduces polarity, favoring lipophilicity and metabolic stability . 6-Oxo-1,6-dihydropyridine-3-carboxylic acid (Similarity: 0.87): Positional shift of the oxo and carboxylic acid groups disrupts conjugation, altering electronic properties .

Ring System Modifications

- (2S)-1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid Structural Difference: Piperidine replaced with pyrrolidine (5-membered ring). Source: Available from CymitQuimica at premium pricing (€550/50mg) .

2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid

Functional Group Replacements

Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid

- Structural Difference: Carbonyl replaced with sulfonyl.

- Impact: Sulfonyl groups are stronger electron-withdrawing moieties, altering electronic distribution and acidity of the carboxylic acid (pKa shift) .

Biological Activity

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antiviral, and antimicrobial activities, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| IUPAC Name | 1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-4-carboxylic acid |

| CAS Number | 1218030-77-3 |

| Appearance | Powder |

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties . For instance, a study highlighted that certain piperidine derivatives showed significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cell lines compared to the reference drug bleomycin . The mechanism of action appears to involve interaction with cellular pathways that promote apoptosis in cancer cells.

Case Study: Cytotoxicity in Tumor Cells

A specific study evaluated the cytotoxic effects of related piperidine derivatives against FaDu hypopharyngeal tumor cells. The results indicated:

- Cytotoxicity : The compound exhibited a dose-dependent increase in cytotoxicity.

- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Antiviral Activity

The compound also demonstrates antiviral activity , particularly against influenza viruses. In broad antiviral testing, it was found to inhibit the main protease (Mpro) of coronaviruses, although its effectiveness was modest .

Table: Antiviral Efficacy Against Influenza Virus

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 1-(1-Methyl-2-oxo...) | 7.4 | 44 | 5.94 |

This table illustrates the compound's potential as an antiviral agent, particularly its selectivity index which suggests a favorable therapeutic window.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies on various piperidine derivatives indicate varying degrees of effectiveness against bacteria:

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | >1000 |

These findings suggest that while the compound exhibits strong activity against certain Gram-positive bacteria like Staphylococcus aureus, it is less effective against Pseudomonas aeruginosa.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the piperidine ring and the carbonyl groups significantly influence its interaction with biological targets. For instance, compounds with additional functional groups at specific positions on the piperidine ring showed enhanced inhibition of cholinesterase and monoamine oxidase B, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the optimal methods for synthesizing 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling the 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl moiety to the piperidine-4-carboxylic acid core. A validated approach includes:

- Ester Hydrolysis : For intermediates like ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, hydrolysis with NaOH in EtOH/water (1:1 v/v) at room temperature for 24 hours yields the carboxylic acid derivative with >85% yield .

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere to minimize side reactions. Monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., δ ~2.36 ppm for methyl groups in piperidine; δ ~7.93 ppm for aromatic protons) .

- IR Spectroscopy : Detect carbonyl stretches (~1687 cm for amide/ketone groups) and carboxylic acid O-H stretches (~3359 cm) .

- Elemental Analysis : Validate empirical formula (e.g., CHNOS for analogous compounds) with <0.5% deviation .

Q. What are the key stability considerations for this compound during storage?

Methodological Answer:

- Storage Conditions :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Discrepancy Analysis :

- Assay Variability : Compare protocols for enzyme inhibition (e.g., IC values) across studies. Standardize buffer composition (e.g., Tris vs. PBS) and incubation times.

- Metabolic Stability : Use liver microsomes or hepatocytes to assess interspecies differences (e.g., human vs. rodent CYP450 metabolism) that may explain divergent in vivo results .

- Computational Validation : Perform molecular docking to verify binding poses in target proteins (e.g., carbonic anhydrase isoforms) and correlate with experimental IC .

Q. What advanced strategies optimize the compound’s pharmacokinetic profile?

Methodological Answer:

- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., ethyl ester derivatives) to enhance oral bioavailability. Hydrolyze in vivo via esterases .

- Lipophilicity Adjustment : Modify substituents on the piperidine ring (e.g., methyl vs. benzyl groups) to balance logP values. Aim for logP ~1.5–2.5 to improve blood-brain barrier penetration .

Q. How should researchers address tautomerism in the 1,2-dihydropyridine moiety during spectral interpretation?

Methodological Answer:

- Dynamic NMR Studies : Conduct variable-temperature H NMR to observe keto-enol tautomerism. For example, monitor shifts in NH protons (δ ~12–14 ppm) at 25°C vs. 60°C .

- X-ray Crystallography : Resolve solid-state tautomeric forms. Compare with computational models (DFT calculations) to confirm dominant tautomers .

Q. What experimental designs mitigate side reactions during scale-up synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.